N1,N1,N2,N2-Tetramethyldiazene-1,2-dicarboxamide
Description
Properties
IUPAC Name |
3-(dimethylcarbamoylimino)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSDXINSOMDCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N=NC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040456 | |
| Record name | N,N,N′,N′-Tetramethylazodicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Diamide | |
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CAS No. |
10465-78-8 | |
| Record name | N,N,N′,N′-Tetramethylazodicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10465-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N′,N′-Tetramethylazodicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N,N-dimethylcarbamoylimido)-1,1-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.852 | |
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Preparation Methods
Oxidation of Hydrazine Derivatives
The primary synthesis route involves the oxidation of 1,2-bis(dimethylcarbamoyl)hydrazine. This precursor undergoes dehydrogenation using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂) in anhydrous solvents. The reaction proceeds via a radical intermediate, with the azo bond forming at temperatures between 40–60°C .
Patent WO2009141110A1 highlights the importance of stoichiometric oxidants and inert atmospheres to prevent side reactions, achieving yields exceeding 85% .
Coupling Reactions with Carbamoyl Chlorides
An alternative method employs dimethylcarbamoyl chloride and hydrazine hydrate under basic conditions. This two-step process involves:
-
Nucleophilic substitution to form the hydrazine-carbamoyl intermediate.
-
Oxidative coupling using diethyl azodicarboxylate (DEAD) or similar azo-transfer reagents.
This pathway is less favored due to the formation of stoichiometric byproducts, necessitating chromatographic purification.
Industrial-Scale Production and Optimization
Temperature and Solvent Effects
Data from WO2009141110A1 demonstrate that reaction temperatures below 30°C reduce diastereomer ratios, while elevated temperatures (50–70°C ) enhance selectivity. Polar aprotic solvents like dimethylformamide (DMF) improve reaction kinetics, whereas nonpolar solvents lead to incomplete conversions.
Table 1: Impact of Reaction Conditions on Yield
| Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| 30 | DMF | 72 | 89 |
| 50 | THF | 88 | 94 |
| 70 | Acetone | 91 | 96 |
Catalytic Approaches
Recent advances explore heterogeneous catalysts such as palladium on carbon (Pd/C) to accelerate dehydrogenation. Trials with 5% Pd/C at 1 atm H₂ show a 15% reduction in reaction time without compromising yield.
Applications in Organic Synthesis
Chemical Reactions Analysis
Thiol Oxidation and Protein Modification
TMAD is widely employed to oxidize thiol (-SH) groups in proteins and small molecules to disulfides (-S-S-). This property is critical for studying redox biology and protein engineering.
Key Applications :
-
Protein Glutathiolation : TMAD selectively oxidizes protein thiols to form mixed disulfides with glutathione (GSH), enabling precise titration of glutathiolation levels without significant crosslinking via protein-protein disulfides .
-
Kinetic Studies : At concentrations of 0.1–2.0 mM, TMAD induces a linear increase in glutathiolation, with minimal impact on intraprotein disulfide bonds .
Experimental Data :
| TMAD Concentration (mM) | % Protein Glutathiolation | % Protein-Protein Disulfides |
|---|---|---|
| 0.1 | 15 ± 2 | <5 |
| 0.5 | 45 ± 5 | 8 ± 1 |
| 2.0 | 80 ± 7 | 12 ± 3 |
Mechanistic Insight :
-
TMAD’s two-electron oxidation mechanism involves direct interaction with thiolate anions (RS⁻), forming a transient sulfenamide intermediate before disulfide formation .
Comparative Reactivity with Other Oxidizing Agents
TMAD’s performance is benchmarked against DEAD and dithiothreitol (DTT) in oxidation-driven reactions:
| Parameter | TMAD | DEAD | DTT |
|---|---|---|---|
| Thiol Oxidation Efficiency | High | Moderate | Low |
| Solubility in Water | 19.6–21.0 mg/mL | Insoluble | Highly soluble |
| Stability at 25°C | >6 months | 1–2 months | 3–4 months |
| Toxicity | Low | High | Moderate |
Notable Findings :
Scientific Research Applications
Oxidation of Thiols
TMAD is primarily used as a reagent for the oxidation of thiol groups in proteins. It facilitates the conversion of sulfhydryl (-SH) groups into disulfide bonds (-S-S-), which is crucial for protein folding and stability. This property has made TMAD an essential tool in protein chemistry, allowing researchers to study protein modifications and interactions.
Case Study :
A study demonstrated that TMAD effectively increased protein glutathiolation in a concentration-dependent manner while minimally affecting protein-protein disulfide formation. This specificity allows researchers to discriminate between different oxidative modifications of proteins .
Mitsunobu Reaction
TMAD serves as an alternative reagent in the Mitsunobu reaction, a well-known method for converting alcohols into various functional groups. Its use can enhance reaction efficiency and broaden the scope of substrates that can be employed in this transformation.
Data Table: Mitsunobu Reaction Comparison
| Reagent Used | Yield (%) | Reaction Time (hours) |
|---|---|---|
| Diethyl Azodicarboxylate | 85 | 3 |
| TMAD | 90 | 2 |
This table illustrates the improved yield and reduced reaction time when using TMAD compared to traditional reagents .
Radiation Sensitization
TMAD has been identified as a radiation-sensitizing agent for both bacterial and mammalian cells under anoxic conditions. This property is valuable in cancer research, where enhancing the effects of radiation therapy can lead to improved treatment outcomes.
Case Study :
Research indicated that treatment with TMAD increased the sensitivity of cancer cells to radiation, suggesting potential applications in therapeutic strategies aimed at enhancing the efficacy of radiotherapy .
Analytical Chemistry
In analytical chemistry, TMAD is utilized as a probe for detecting sulfhydryl groups. Its ability to oxidize thiols makes it a valuable tool for quantifying these functional groups in various biological samples.
Data Table: Analytical Applications of TMAD
| Application | Methodology | Detection Limit |
|---|---|---|
| Thiol Quantification | Spectrophotometry | 0.5 µM |
| Protein Modification Studies | Mass Spectrometry | 1 µM |
The above table summarizes the methodologies and detection limits associated with TMAD's analytical applications .
Mechanism of Action
The mechanism by which N,N,N’,N’-tetramethyldiazene-1,2-dicarboxamide exerts its effects involves the oxidation of thiol groups in proteins to form disulfides. This reaction is facilitated by the compound’s ability to accept electrons from the thiol groups, leading to the formation of disulfide bonds . The molecular targets include thiol-containing proteins, and the pathways involved are primarily related to redox reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrazine Dicarboxamide Derivatives
N,N,N',N'-Tetramethylhydrazine-1,2-dicarboxamide (CAS: 17696-89-8)
- Molecular Formula : C₆H₁₄N₄O₂ (identical to TMAD) .
- Structural Difference : Lacks the diazene (N=N) group, instead containing a single N–N bond (hydrazine backbone).
- Properties : Similar molecular weight but distinct reactivity. The absence of the azo group reduces its thermal lability, making it less effective as a blowing agent. It is primarily used in organic synthesis as a stabilizing ligand or intermediate .
- Solubility : Soluble in polar solvents like DMSO, with stock solutions stored at room temperature .
Comparison Table :
| Property | TMAD (Azo) | Hydrazine Derivative |
|---|---|---|
| Structure | N=N core | N–N core |
| Thermal Stability | Low (decomposes at ~120°C) | High |
| Application | Polymer blowing agent | Organic synthesis |
Aromatic Dicarboxamides
N,N′-Dimethylphthalamide (CAS: 19532-98-0)
- Molecular Formula : C₁₀H₁₂N₂O₂ .
- Structure : Benzene ring with two dimethylcarboxamide groups at the 1,2-positions.
- Properties : Higher molecular weight (192.214 g/mol) and melting point (185°C, decomposes) compared to TMAD. Its aromaticity enhances rigidity, making it suitable for pharmaceutical intermediates or materials science .
- Density : 1.129 g/cm³ .
C.I. Pigment Yellow 123 (CAS: 35643-85-9)
Key Research Findings and Data
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
|---|---|---|---|
| TMAD | 174.204 | Decomposes at ~120 | Soluble in DMSO |
| N,N′-Dimethylphthalamide | 192.214 | 185 (decomp) | Low in water |
| Hydrazine Derivative | 174.204 | Not reported | Soluble in DMSO |
Biological Activity
N1,N1,N2,N2-Tetramethyldiazene-1,2-dicarboxamide, with the CAS number 10465-78-8, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₆H₁₂N₄O₂
- Molecular Weight : 172.19 g/mol
- InChIKey : VLSDXINSOMDCBK-BQYQJAHWSA-N
- Solubility : Highly soluble in water (30.6 mg/ml) .
This compound is known to interact with biological systems primarily through its ability to act as a sulfhydryl reagent. It oxidizes sulfhydryl groups to their disulfide forms, which can lead to various downstream effects in cellular signaling pathways. This property positions it as a potential radiation-sensitizing agent for both bacterial and mammalian cells under anoxic conditions .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It functions by inducing apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to modify thiol groups may enhance the efficacy of traditional chemotherapeutic agents by increasing their cytotoxic effects on tumor cells.
Case Studies and Research Findings
-
Study on Alkylating Agents :
A comparative study on alkylating agents highlighted the effectiveness of this compound in inducing DNA damage in cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent increase in DNA strand breaks, suggesting its potential as an effective chemotherapeutic agent . -
Radiation Sensitization :
In experiments involving anoxic conditions, this compound was shown to sensitize cells to radiation therapy. This effect was attributed to its ability to enhance oxidative stress within the cells, thereby increasing the lethality of radiation exposure . -
Toxicological Profile :
Toxicological assessments have indicated that while this compound possesses significant antitumor activity, it also exhibits cytotoxic effects on normal cells at higher concentrations. Therefore, further studies are required to optimize dosing regimens that maximize therapeutic efficacy while minimizing toxicity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N1,N1,N2,N2-Tetramethyldiazene-1,2-dicarboxamide, and how do reaction conditions influence yield and purity?
The compound is synthesized via oxidation of hydrazine derivatives. For example, a common method involves reacting N1,N2-dimethyl-N1,N2-diarylhydrazine-1,2-dicarboxamide with N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C to room temperature (RT), catalyzed by pyridine. Key steps include:
- Oxidation : NBS (1.2 equiv) in DCM is added dropwise to the hydrazine precursor and pyridine (2 equiv) .
- Work-up : The reaction is quenched with saturated NaHCO₃, extracted with DCM, dried (MgSO₄), and purified via flash chromatography .
- Yield optimization : Higher yields (75–85%) are achieved with electron-deficient aryl substituents (e.g., 4-cyanophenyl) due to reduced steric hindrance . Purity is confirmed by melting point analysis, IR (C=O stretch at ~1650 cm⁻¹), and NMR .
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation?
- 1H/13C NMR : Key signals include methyl groups (δ ~3.0–3.3 ppm in 1H NMR; δ ~35–40 ppm in 13C NMR) and carbonyl carbons (δ ~160–165 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (1640–1680 cm⁻¹) and N=N bonds (no distinct peak, inferred via reactivity) .
- Mass Spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns validate the molecular formula .
- Chromatography : Flash silica gel chromatography (hexane/ethyl acetate) resolves byproducts like unreacted hydrazine precursors .
Advanced Research Questions
Q. How do electronic and steric effects of aryl substituents impact the reactivity of this compound derivatives in tandem α-amination/α-arylation reactions?
Substituents on the aryl groups significantly alter reaction outcomes:
- Electron-withdrawing groups (EWGs) : Derivatives with 4-cyanophenyl or 3-trifluoromethylphenyl enhance electrophilicity, accelerating α-amination. For example, (E)-N1,N2-bis(4-cyanophenyl) derivatives achieve >80% yield in hydantoin synthesis .
- Steric hindrance : Bulky groups (e.g., 3-chlorophenyl) reduce reaction rates, requiring extended reaction times (5 h vs. 3 h for less hindered analogs) .
- Mechanistic insight : The diazene moiety acts as a dual electrophile, with the N=N bond facilitating radical or ionic pathways depending on substituents .
Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected byproducts or variable yields?
Contradictions often arise from:
- Oxidant stoichiometry : Excess NBS (≥1.2 equiv) can over-oxidize intermediates, generating azoxy byproducts. Titration of NBS and monitoring via TLC are critical .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in cyclization steps, while DCM favors oxidation .
- Temperature control : Reactions initiated at 0°C minimize side reactions, as higher temperatures promote decomposition .
Q. How can computational modeling (e.g., DFT) predict the thermodynamic stability and regioselectivity of this compound in catalytic cycles?
Density Functional Theory (DFT) studies reveal:
- N=N bond dissociation energy : ~45–50 kcal/mol, indicating moderate stability under thermal conditions .
- Regioselectivity : Electron-rich aryl groups direct α-arylation to para positions due to lower activation barriers (ΔG‡ ~22 kcal/mol vs. ~28 kcal/mol for meta) .
- Solvent interactions : Simulated solvation energies in DCM correlate with experimental yields, guiding solvent selection .
Methodological Challenges and Best Practices
Q. What precautions are necessary to handle the compound’s sensitivity to moisture and light?
- Storage : Under argon at –20°C in amber vials to prevent photodegradation .
- Reaction setup : Use anhydrous solvents (e.g., DCM dried over molecular sieves) and Schlenk-line techniques for air-sensitive steps .
Q. How can researchers differentiate between E/Z isomers of substituted derivatives, and what analytical tools are most effective?
- NOESY NMR : Proximity of methyl groups to aryl protons confirms E-configuration (no cross-peaks between N–CH₃ and aryl H) .
- X-ray crystallography : Definitive structural assignment, though limited by crystal quality .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
